
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid
Overview
Description
This compound belongs to the indole-3-acetic acid class, characterized by a substituted indole core linked to an acetic acid moiety. The structure includes:
- 5-Methoxy group: Enhances electron density and may influence binding interactions.
- 2-Methyl group: Contributes to steric effects and metabolic stability.
- 1-(2,4,6-Trichlorobenzoyl) substituent: A highly halogenated aromatic group that likely improves lipophilicity and target affinity via halogen bonding .
- 3-Acetic acid: A common feature in non-steroidal anti-inflammatory drugs (NSAIDs), enabling interactions with cyclooxygenase (COX) enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-748780 involves the introduction of a trichlorobenzoyl moiety and altering the side chain by a beta-branched butyric acid. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trichlorobenzoyl Group: This step involves the acylation of the indole core with trichlorobenzoyl chloride under controlled conditions.
Side Chain Modification: The side chain is modified by introducing a beta-branched butyric acid, which enhances the potency and selectivity of the compound
Industrial Production Methods
Industrial production of L-748780 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-748780 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole core and side chain, to form derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
L-748780 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the selective inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Employed in cellular and molecular biology research to investigate the role of COX-2 in inflammation and other physiological processes.
Medicine: Potential therapeutic applications in treating inflammatory diseases such as arthritis, where selective COX-2 inhibition is beneficial.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
L-748780 exerts its effects by selectively inhibiting the COX-2 enzyme. The mechanism involves binding to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition spares COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural and physicochemical properties:
*Estimated based on molecular formula.
Key Observations:
Acyl Group Variations :
- Cinnamoyl (Cinnetacin) : Introduces conformational rigidity via the α,β-unsaturated system, which may alter target selectivity compared to benzoyl derivatives .
- 3-Pyridinylcarbonyl : Adds a basic nitrogen atom, improving solubility but possibly reducing membrane permeability .
Simpler Analogs : Compounds lacking substitutions at the 1-position (e.g., 2-(5-Methoxy-1H-indol-3-yl)acetic acid) exhibit reduced molecular complexity and lower molecular weights, often correlating with diminished pharmacological activity .
Pharmacological Implications
- Enzyme Inhibition: highlights that indole-3-acetamides (e.g., 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid) inhibit human nonpancreatic secretory phospholipase A2 (hnps-PLA2), a target in inflammatory diseases. The acetic acid moiety in the subject compound may similarly interact with catalytic sites, while the trichlorobenzoyl group could enhance binding through hydrophobic interactions .
- COX Selectivity : Indomethacin’s 4-chlorobenzoyl group is critical for COX-1/COX-2 inhibition. The trichlorobenzoyl analog may exhibit altered selectivity or potency due to steric and electronic differences .
Physicochemical Properties
- Solubility : The acetic acid moiety provides some aqueous solubility, though this may be offset by the hydrophobic trichlorobenzoyl group.
Biological Activity
5-Methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)-1H-indole-3-acetic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C_{26}H_{21}Cl_{3}N_{2}O_{4}. Its molecular weight is approximately 426.7 g/mol . The structure features an indole moiety substituted with a methoxy group and a trichlorobenzoyl group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Derivative : Starting from 5-methoxyindole, the compound undergoes alkylation to introduce the methyl group.
- Acylation : The indole derivative is then acylated using 2,4,6-trichlorobenzoyl chloride to form the final product.
- Purification : The crude product is purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 3.12 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating strong antibacterial activity .
Bacterial Strain | MIC (µg/mL) |
---|---|
Pseudomonas aeruginosa | 3.12 |
Klebsiella pneumoniae | 3.12 |
Cytotoxicity
The cytotoxic potential of the compound has also been evaluated through various assays:
- Brine Shrimp Lethality Test : The compound exhibited an LC50 value of approximately 5.7 µg/mL, indicating significant cytotoxic effects on brine shrimp larvae .
Antioxidant Activity
In addition to its antimicrobial and cytotoxic properties, the compound has shown antioxidant activity:
- Total Antioxidant Capacity (TAC) : It demonstrated effective free radical scavenging ability in assays designed to measure TAC and total reducing power (TRP) .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of indole derivatives including this compound found that it effectively inhibited the growth of multiple pathogens, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In laboratory settings, the compound was tested against cancer cell lines where it exhibited selective cytotoxicity compared to normal cells, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
2-[5-methoxy-2-methyl-1-(2,4,6-trichlorobenzoyl)indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3NO4/c1-9-12(8-17(24)25)13-7-11(27-2)3-4-16(13)23(9)19(26)18-14(21)5-10(20)6-15(18)22/h3-7H,8H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUBERMAKRECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168476 | |
Record name | L 748780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168086-64-4 | |
Record name | L 748780 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168086644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 748780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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